methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride
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Overview
Description
Methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound features a cyclopentane ring with amino and hydroxy functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Functional Group Introduction: Amino and hydroxy groups are introduced onto the cyclopentane ring through selective functionalization reactions. This can be done using reagents such as amines and alcohols under controlled conditions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.
Industrial Applications: It may find use in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate
- (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid
Uniqueness
Methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity
Properties
CAS No. |
2648851-87-8 |
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Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6-;/m0./s1 |
InChI Key |
JLSKFRSITPZRSS-YAFCINRGSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]([C@H](C1)O)N.Cl |
Canonical SMILES |
COC(=O)C1CC(C(C1)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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